molecular formula C15H14ClFN2O B5671936 N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide

Cat. No.: B5671936
M. Wt: 292.73 g/mol
InChI Key: YGHSIZDTVRQVEF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a fluoroanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and 2-fluoroaniline.

    Acylation Reaction: The primary step involves the acylation of 4-chloro-2-methylphenylamine with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the replacement of chloro or fluoro groups with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-fluoroanilino)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(anilino)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(2-chloroanilino)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide is unique due to the specific combination of chloro, methyl, and fluoro substituents, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-10-8-11(16)6-7-13(10)19-15(20)9-18-14-5-3-2-4-12(14)17/h2-8,18H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHSIZDTVRQVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CNC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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